(R)-3-((叔丁氧羰基)氨基)-3-(3-羟基苯基)丙酸

描述

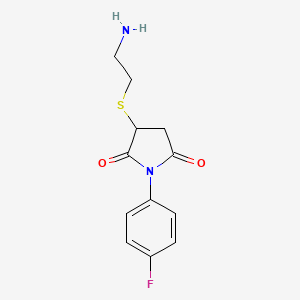

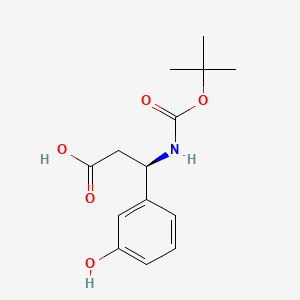

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a Boc-protected amino acid derivative. Boc, or tert-butyloxycarbonyl, is a common protecting group used in peptide synthesis to protect the amino group. The compound mentioned is not directly synthesized in the provided papers, but the methods described could potentially be adapted for its synthesis. The presence of a 3-hydroxy-phenyl group suggests that it could be of interest in the synthesis of complex molecules, possibly including pharmaceuticals.

Synthesis Analysis

The synthesis of related Boc-protected amino acids is described in the papers. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid involves a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another paper describes the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids, which includes esterification, Collins oxidation, and oxidation with sodium chlorite . These methods could be relevant for the synthesis of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid by adapting the starting materials and reaction conditions.

Molecular Structure Analysis

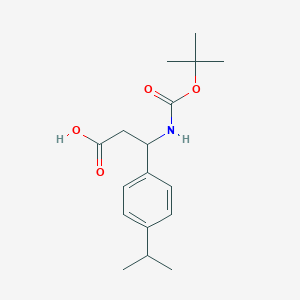

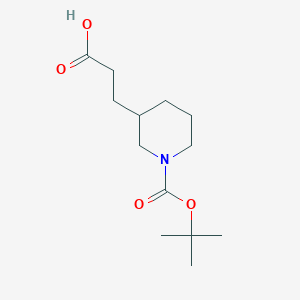

The molecular structure of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid would include a Boc-protected amino group, a phenyl ring with a hydroxyl substituent at the 3-position, and a propionic acid side chain. The stereochemistry at the chiral center is specified as (R), which is important for the biological activity of the molecule. The papers do not directly analyze this molecule but discuss related compounds, such as optically pure N-Boc-protected fluoroprolines, which are synthesized from hydroxyproline .

Chemical Reactions Analysis

The Boc group is typically used in peptide synthesis because it can be removed under acidic conditions without affecting other functional groups like the hydroxyl or carboxyl groups. The papers provided do not discuss the chemical reactions of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid specifically, but they do mention the synthesis of other Boc-protected amino acids and their subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid would include its solubility, melting point, and optical activity due to the chiral center. The Boc group increases the steric bulk and affects the compound's reactivity and solubility. The papers do not provide specific data on this compound but describe the synthesis and properties of similar Boc-protected amino acids .

Relevant Case Studies

While the provided papers do not include case studies on Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid, they do offer insights into the synthesis of related compounds. For example, the efficient synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine demonstrates the potential for creating complex Boc-protected amino acids with specific functional groups . These studies could serve as a foundation for future research involving the compound of interest.

科学研究应用

有机化学中叔丁酯的合成

(R)-3-((叔丁氧羰基)氨基)-3-(3-羟基苯基)丙酸: 在叔丁酯的合成中发挥着重要作用,叔丁酯在有机化学中至关重要。叔丁氧羰基通过流动微反应器系统引入到各种有机化合物中。 该方法以其效率、多功能性和可持续性而闻名,优于传统的间歇式工艺 .

药物设计与递送

该化合物的结构使其可被用于药物设计和递送装置。特别是,作为硼载体,它适用于中子俘获疗法。 然而,它在水中的稳定性很差,这是其药理学应用中的一个关键因素 .

中子俘获疗法

由于其硼载体能力,(R)-3-((叔丁氧羰基)氨基)-3-(3-羟基苯基)丙酸可用于中子俘获疗法。 这种疗法是一种癌症治疗方法,它利用硼化合物在细胞水平上靶向肿瘤 .

安全和危害

作用机制

Target of Action

Compounds with the tert-butoxycarbonyl group are known to have large applications in synthetic organic chemistry .

Mode of Action

The mode of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable when developed using flow microreactor systems .

Biochemical Pathways

The tert-butyl group is known to have a unique reactivity pattern and is used in chemical transformations, biosynthetic and biodegradation pathways .

Result of Action

The introduction of the tert-butoxycarbonyl group into organic compounds can lead to the creation of a variety of new compounds .

Action Environment

It’s known that the stability of compounds with the tert-butoxycarbonyl group can be influenced by environmental factors such as ph .

属性

IUPAC Name |

(3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIMLFKCLBBZKH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375902 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500788-89-6 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。